molecular formula C14H17NO3S2 B14544935 3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate CAS No. 61998-16-1

3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate

Cat. No.: B14544935
CAS No.: 61998-16-1
M. Wt: 311.4 g/mol
InChI Key: UMTQAFPFCYHZHM-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate is a complex organic compound that features a morpholine ring, a hydroxyphenyl group, and a carbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate typically involves the reaction of 4-hydroxyacetophenone with morpholine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenyl)-2-(N,N-dialkylamino)-1,3-dithiol-2-ylium perchlorates
  • (4-Hydroxy-2-oxo-2H-chromen-3-yl)methyl pyrrolidine-1-carbodithioate

Uniqueness

3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate is unique due to its combination of a morpholine ring and a carbodithioate moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

61998-16-1

Molecular Formula

C14H17NO3S2

Molecular Weight

311.4 g/mol

IUPAC Name

[3-(4-hydroxyphenyl)-3-oxopropyl] morpholine-4-carbodithioate

InChI

InChI=1S/C14H17NO3S2/c16-12-3-1-11(2-4-12)13(17)5-10-20-14(19)15-6-8-18-9-7-15/h1-4,16H,5-10H2

InChI Key

UMTQAFPFCYHZHM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)SCCC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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